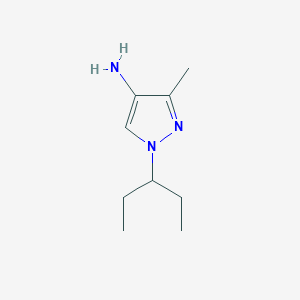

3-methyl-1-(pentan-3-yl)-1H-pyrazol-4-amine

Description

Historical Context of Pyrazole Derivatives in Heterocyclic Chemistry

Pyrazole derivatives have shaped medicinal and agrochemical research since their discovery in 1883 by Ludwig Knorr. Early synthetic routes, such as Pechmann's acetylene-diazomethane reaction, established pyrazole as a versatile scaffold. The 20th century saw systematic exploration of substituent effects, with alkyl and aryl groups modulating electronic, steric, and solubility profiles. For example, 1-pyrazolyl-alanine isolated from watermelon seeds (1959) demonstrated natural occurrence, while COX-2 inhibitors like celecoxib highlighted therapeutic potential.

The evolution toward branched alkyl substituents emerged from structure-activity relationship (SAR) studies showing enhanced metabolic stability and target selectivity compared to linear chains. This historical progression contextualizes this compound as part of a deliberate strategy to optimize azole performance through steric engineering.

Structural Significance of Branched Alkyl Substituents in Azole Systems

Branched alkyl groups like pentan-3-yl impart unique steric and electronic effects:

Table 1: Comparative Properties of Alkyl-Substituted Pyrazoles

| Compound | Substituent | XLogP3 | Rotatable Bonds | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | Branched C₅H₁₁ | 1.8 | 3 | 167.25 |

| 1-Methyl-N-(pentan-3-yl)-1H-pyrazol-4-amine | Branched C₅H₁₁ | - | 3 | 167.25 |

| 3-Methyl-1-phenyl-1H-pyrazol-4-amine | Aryl (C₆H₅) | - | 1 | 173.21 |

The pentan-3-yl group increases hydrophobicity (XLogP3 = 1.8) while maintaining rotational flexibility (3 rotatable bonds), enabling optimal ligand-receptor interactions. This contrasts with rigid aryl substituents, which reduce conformational adaptability. The branched structure also minimizes intermolecular π-stacking, potentially enhancing solubility compared to planar analogs.

Rationale for Studying this compound

This compound’s significance stems from three factors:

- Electronic Modulation : The electron-donating methyl group at C3 and pentan-3-yl at N1 create a push-pull system, altering ring aromaticity and reactivity. Computed hydrogen bond donor/acceptor counts (1/2) suggest utility in coordination chemistry.

- Synthetic Versatility : The SMILES string CCC(CC)NC1=CN(N=C1)C reveals orthogonal functional groups amenable to further derivatization at C4-amine and N1 positions.

- Pharmacophore Potential : Pyrazole cores are privileged structures in drug discovery, with the pentan-3-yl group offering a metabolically stable alternative to tert-butyl moieties.

Table 2: Key Computed Molecular Descriptors

| Property | Value |

|---|---|

| Exact Mass | 167.142247555 Da |

| Topological Polar Surface Area | 41.8 Ų |

| Heavy Atom Count | 12 |

Source:

Properties

Molecular Formula |

C9H17N3 |

|---|---|

Molecular Weight |

167.25 g/mol |

IUPAC Name |

3-methyl-1-pentan-3-ylpyrazol-4-amine |

InChI |

InChI=1S/C9H17N3/c1-4-8(5-2)12-6-9(10)7(3)11-12/h6,8H,4-5,10H2,1-3H3 |

InChI Key |

SDNLMOWEEWEKQL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)N1C=C(C(=N1)C)N |

Origin of Product |

United States |

Preparation Methods

Grignard Reaction Route

One of the primary synthetic approaches to 3-methyl-1-(pentan-3-yl)-1H-pyrazol-4-amine involves the Grignard reaction. This method typically proceeds as follows:

Formation of Grignard Reagent: An alkyl or aryl magnesium halide, such as ethylmagnesium bromide, is prepared under strictly anhydrous conditions using solvents like diethyl ether or tetrahydrofuran (THF).

Nucleophilic Addition: The Grignard reagent reacts with a suitable electrophilic precursor, for example, methyl acetate or related esters, to form intermediate alcohols or ketones.

Cyclization and Functionalization: The intermediate undergoes cyclization, often involving hydrazine derivatives or α,β-unsaturated carbonyl compounds, to form the pyrazole ring. Subsequent steps introduce the methyl group at position 3 and the pentan-3-yl substituent at position 1.

Reaction Conditions: The entire process is conducted under inert atmosphere (nitrogen or argon) to avoid moisture and oxygen interference, with temperature control to optimize yield and selectivity.

Industrial Scale: This method is scalable and commonly employed in industrial synthesis, where automated reactors and stringent quality control ensure high purity and yield.

Cyclization Reactions from Hydrazine and Carbonyl Precursors

Another widely used synthetic strategy involves cyclization reactions starting from hydrazine derivatives and α,β-unsaturated carbonyl compounds:

Starting Materials: Hydrazine or substituted hydrazines react with diketones or unsaturated carbonyl compounds.

Mechanism: The nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon leads to cyclization and formation of the pyrazole ring.

Functional Group Introduction: The methyl group at position 3 and the pentan-3-yl substituent at position 1 can be introduced either via the choice of starting materials or through subsequent alkylation steps.

Reaction Conditions: Typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or ethanol, at elevated temperatures (e.g., 80–120 °C), sometimes under acidic or basic catalysis.

Advantages: This method allows for structural diversity and can be adapted to synthesize various N-substituted pyrazoles.

Direct Preparation from Primary Amines and β-Diketones

Recent advances have demonstrated a direct method for preparing N-substituted pyrazoles, which can be adapted for synthesizing this compound:

Reagents: Primary aliphatic amines (e.g., pentan-3-ylamine derivatives), β-diketones (such as 2,4-pentanedione), and hydroxylamine derivatives (e.g., O-(4-nitrobenzoyl)hydroxylamine).

Procedure: The reaction mixture, typically in DMF, is heated at around 85 °C for 1.5 hours, facilitating the formation of the pyrazole ring directly from the amine and diketone.

Workup and Purification: After reaction completion, standard chromatographic techniques (silica gel or alumina) are used to isolate the pure pyrazole derivative.

Yields: Moderate yields (around 38–45%) have been reported for structurally related pyrazoles using this method, indicating its potential applicability.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents & Conditions | Advantages | Typical Yield (%) | Notes |

|---|---|---|---|---|

| Grignard Reaction | Alkylmagnesium halide, methyl acetate, anhydrous ether/THF | High purity, scalable industrial | 60–80 | Requires strict anhydrous conditions |

| Cyclization of Hydrazine & Carbonyl | Hydrazine derivatives, α,β-unsaturated carbonyls, DMF or ethanol, heat | Structural diversity, adaptable | 50–70 | Suitable for introducing various substituents |

| Direct Preparation from Primary Amines | Primary amines, β-diketones, O-(4-nitrobenzoyl)hydroxylamine, DMF, 85 °C | Simple, one-pot synthesis | 38–45 | Moderate yield, emerging method |

Research Findings and Analysis

Reaction Optimization: The Grignard route benefits from optimization of reagent stoichiometry and temperature control to maximize yield and minimize side reactions.

Selectivity: Cyclization methods allow for selective substitution patterns on the pyrazole ring, enabling the synthesis of derivatives with tailored properties.

Scalability: Industrial processes favor the Grignard and cyclization routes due to their adaptability to large-scale production with high reproducibility.

Emerging Methods: The direct preparation from primary amines and β-diketones represents a promising approach for rapid synthesis but requires further optimization to improve yields and broaden substrate scope.

Functional Group Tolerance: The methods discussed accommodate various functional groups, allowing for further chemical modifications post-synthesis.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : 3-Methyl-1-(pentan-3-yl)-1H-pyrazol-4-amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of various oxidized derivatives, depending on the reaction conditions.

-

Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions can convert the compound into more reduced forms, potentially altering its functional groups.

-

Substitution: : The compound can participate in substitution reactions, where one functional group is replaced by another

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.

Substitution: Halogens (e.g., chlorine, bromine), acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alkane derivatives. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

3-Methyl-1-(pentan-3-yl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:

-

Chemistry: : It is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

-

Biology: : The compound’s potential biological activity is of interest in drug discovery and development. It can be used to design and synthesize new pharmaceuticals with potential therapeutic effects.

-

Medicine: : Research into its pharmacological properties may reveal applications in treating various diseases. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.

-

Industry: : In industrial applications, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-methyl-1-(pentan-3-yl)-1H-pyrazol-4-amine exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Structural and Functional Differences

Position 1 Substituents :

- The pentan-3-yl group in the target compound provides greater lipophilicity compared to smaller substituents (e.g., methyl or cyclopropyl) . This may enhance membrane permeability in drug candidates.

- Pyridin-3-yl () and trifluoromethylphenyl () groups introduce aromaticity and electronic effects, influencing reactivity and target binding.

Position 3 Variations :

- Methyl groups (target compound) are sterically less demanding than furan or trifluoromethylphenyl substituents, affecting steric hindrance in reactions .

Amine Functionalization :

- Free amines (e.g., 1-methyl-1H-pyrazol-4-amine) allow for easy derivatization, while N-cyclopropyl or hydrochloride salts () modify basicity and stability .

Biological Activity

3-Methyl-1-(pentan-3-yl)-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the amine group at the fourth position enhances its ability to participate in hydrogen bonding, potentially influencing its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby modulating metabolic pathways. This mechanism is common among pyrazole derivatives, which often serve as enzyme inhibitors in therapeutic contexts.

- Receptor Interaction : It may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways. This property suggests potential applications in treating conditions where receptor modulation is beneficial.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Preliminary studies have shown that pyrazole derivatives can possess anticancer properties. For instance, compounds structurally similar to this compound have demonstrated selective cytotoxicity against various cancer cell lines, including pancreatic ductal adenocarcinoma (PANC-1) cells . This suggests that further exploration of its anticancer potential could be warranted.

Research Findings and Case Studies

A few notable studies highlight the biological activity of related compounds and provide insights into the potential of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.